molecular formula C8H20F6NP B1346808 Tetraethylammonium hexafluorophosphate CAS No. 429-07-2

Tetraethylammonium hexafluorophosphate

Cat. No.: B1346808
CAS No.: 429-07-2
M. Wt: 275.22 g/mol
InChI Key: KLKUOIXSIDDDCN-UHFFFAOYSA-N
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Description

Tetraethylammonium hexafluorophosphate is an organic compound with the chemical formula C8H20F6NP . It is a quaternary ammonium salt where the tetraethylammonium cation is paired with the hexafluorophosphate anion. This compound is widely used in various fields of chemistry due to its unique properties, including its solubility in water and organic solvents, and its stability under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium hexafluorophosphate can be synthesized through a metathesis reaction. One common method involves reacting tetraethylammonium bromide with potassium hexafluorophosphate in water. The reaction proceeds as follows:

(C2H5)4NBr+KPF6(C2H5)4NPF6+KBr(C_2H_5)_4NBr + KPF_6 \rightarrow (C_2H_5)_4NPF_6 + KBr (C2​H5​)4​NBr+KPF6​→(C2​H5​)4​NPF6​+KBr

The product, this compound, precipitates out of the solution and can be purified by recrystallization from water .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of high-purity reagents .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tetraethylammonium hexafluorophosphate involves its ability to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action is due to the tetraethylammonium cation, which interacts with these molecular targets, inhibiting their function .

Comparison with Similar Compounds

    Tetrabutylammonium Hexafluorophosphate: Similar in structure but with butyl groups instead of ethyl groups.

    Tetraethylammonium Tetrafluoroborate: Similar cation but with a tetrafluoroborate anion.

    Tetramethylammonium Hexafluorophosphate: Similar anion but with methyl groups instead of ethyl groups.

Uniqueness: Tetraethylammonium hexafluorophosphate is unique due to its balance of hydrophilicity and lipophilicity, making it versatile for use in both aqueous and organic solvents. Its stability and reactivity also make it a valuable reagent in various chemical syntheses and electrochemical applications .

Properties

IUPAC Name

tetraethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.F6P/c1-5-9(6-2,7-3)8-4;1-7(2,3,4,5)6/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKUOIXSIDDDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20F6NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195552
Record name Ammonium, tetraethyl-, hexafluorophosphate(1-)
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Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

429-07-2
Record name Tetraethylammonium hexafluorophosphate
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Record name Ammonium, tetraethyl-, hexafluorophosphate(1-)
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Record name 429-07-2
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Record name Ammonium, tetraethyl-, hexafluorophosphate(1-)
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Record name Tetraethylammonium hexafluorophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium hexafluorophosphate
Reactant of Route 2
Tetraethylammonium hexafluorophosphate

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